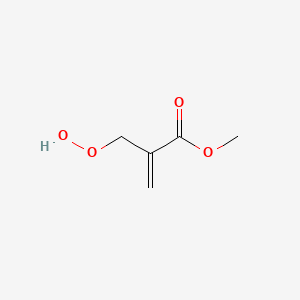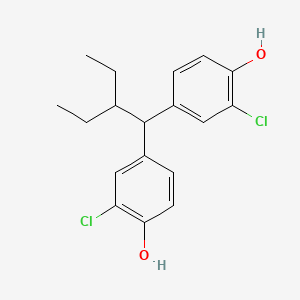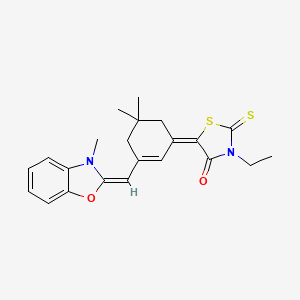
5-(5,5-Dimethyl-3-((3-methyl-(3H)-benzoxazol-2-ylidene)methyl)cyclohex-2-en-1-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-3-((3-methyl-(3H)-benzoxazol-2-ylidene)methyl)cyclohex-2-en-1-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzoxazole, cyclohexene, and thioxothiazolidinone moieties, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-3-((3-methyl-(3H)-benzoxazol-2-ylidene)methyl)cyclohex-2-en-1-ylidene)-3-ethyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole intermediate, followed by the formation of the cyclohexene ring and the final incorporation of the thioxothiazolidinone group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
5-(5,5-Dimethyl-3-((3-methyl-(3H)-benzoxazol-2-ylidene)methyl)cyclohex-2-en-1-ylidene)-3-ethyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different chemical properties.
Aplicaciones Científicas De Investigación
5-(5,5-Dimethyl-3-((3-methyl-(3H)-benzoxazol-2-ylidene)methyl)cyclohex-2-en-1-ylidene)-3-ethyl-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(5,5-Dimethyl-3-((3-methyl-(3H)-benzoxazol-2-ylidene)methyl)cyclohex-2-en-1-ylidene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxazole derivatives, cyclohexene-based molecules, and thioxothiazolidinone analogs. These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness
5-(5,5-Dimethyl-3-((3-methyl-(3H)-benzoxazol-2-ylidene)methyl)cyclohex-2-en-1-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
94109-77-0 |
|---|---|
Fórmula molecular |
C22H24N2O2S2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(5E)-5-[5,5-dimethyl-3-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2O2S2/c1-5-24-20(25)19(28-21(24)27)15-10-14(12-22(2,3)13-15)11-18-23(4)16-8-6-7-9-17(16)26-18/h6-11H,5,12-13H2,1-4H3/b18-11+,19-15- |
Clave InChI |
YRWDBTIUBCEIOC-ILUNCUQESA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\2/CC(CC(=C2)/C=C/3\N(C4=CC=CC=C4O3)C)(C)C)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=C2CC(CC(=C2)C=C3N(C4=CC=CC=C4O3)C)(C)C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
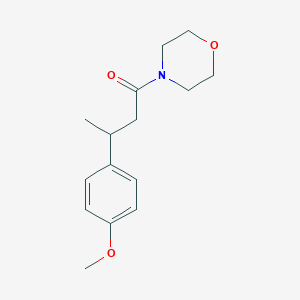

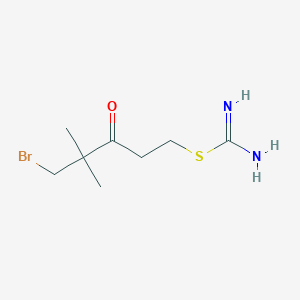
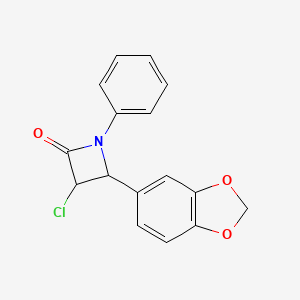
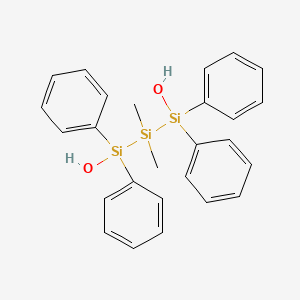
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
